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molecular formula C17H20N2 B8786815 3-carbazol-9-yl-N,N-dimethylpropan-1-amine CAS No. 20811-26-1

3-carbazol-9-yl-N,N-dimethylpropan-1-amine

Cat. No. B8786815
M. Wt: 252.35 g/mol
InChI Key: YSZTZAYSHQJVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108916B2

Procedure details

NaH (14.4 g of 60%, 360 mmol) was added portion-wise under argon to a suspension of carbazole 1 (20 g, 119.8 mmol) in dry DMF (200 mL). The mixture was stirred at room temperature for about 1 h until the evolution of the hydrogen ceased. 3-Dimethylaminopropylchloride hydrochloride (28 g, 180 mmol) was added portion-wise at room temperature. The reaction mixture was stirred for 20 min at room temperature, then at 60° C. for 3 hrs, and poured into cold water (500 mL). The product was extracted with EtOAc (2×500 mL). The organic layer was back extracted with 10% HCl (200 mL) and the acidic layer was extracted with EtOAc to remove the unreacted carbazole. Saturated ammonia (200 mL) was added and the product extracted again with EtOAc. Evaporation of the solvent afforded 25 g (99 mmol, 83%) of 9-(2-dimethylaminopropyl)carbazole 2b as a brown oil.
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[H][H].Cl.[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23]Cl>CN(C=O)C.O>[CH3:19][N:20]([CH3:25])[CH2:21][CH2:22][CH2:23][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
28 g
Type
reactant
Smiles
Cl.CN(CCCCl)C
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (2×500 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back extracted with 10% HCl (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the acidic layer was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove the unreacted carbazole
ADDITION
Type
ADDITION
Details
Saturated ammonia (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted again with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(CCCN1C2=CC=CC=C2C=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 99 mmol
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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